8-Bromoquinoline-5-sulfonyl chloride

C-H functionalization Regioselective synthesis Copper catalysis

Pharma intermediates requiring orthogonal reactivity face supply gaps due to low regioisomer purity. 8-Bromoquinoline-5-sulfonyl chloride solves this: • C5 sulfonyl chloride → direct sulfonamide/sulfonate coupling (HCV NS3/4a protease inhibitors, US20050267151). • C8 bromine → late-stage Suzuki/Sonogashira cross-coupling for PARP-1 SAR exploration. • No viable regioisomer substitutes; enables two-step diversification without route redesign.

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
CAS No. 930396-14-8
Cat. No. B3043820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-5-sulfonyl chloride
CAS930396-14-8
Molecular FormulaC9H5BrClNO2S
Molecular Weight306.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)S(=O)(=O)Cl
InChIInChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H
InChIKeyVBWUIBNELGOUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-5-sulfonyl chloride Technical Profile


8-Bromoquinoline-5-sulfonyl chloride (CAS 930396-14-8) is a bifunctional quinoline derivative featuring a C8 bromine atom and a C5 sulfonyl chloride group, with the molecular formula C9H5BrClNO2S and a molecular weight of 306.56 g/mol . This compound is categorized as a halogenated heterocyclic sulfonyl chloride and is primarily utilized as an electrophilic building block in organic synthesis and medicinal chemistry . The sulfonyl chloride moiety enables facile nucleophilic substitution for the generation of diverse sulfonamide, sulfonate, and sulfonothioate libraries, while the 8-bromo substituent provides a synthetic handle for subsequent cross-coupling transformations, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, facilitating modular diversification of the quinoline scaffold .

Why 8-Bromoquinoline-5-sulfonyl chloride Is Irreplaceable


Generic substitution of quinoline sulfonyl chlorides in synthetic pathways or medicinal chemistry programs is not feasible due to the precise regiochemical and functional demands of the target molecules. The combination of the C8 bromine atom and the C5 sulfonyl chloride in 8-bromoquinoline-5-sulfonyl chloride imparts a unique reactivity profile that is not replicated by other regioisomers (e.g., 5-bromo-8-sulfonyl or 6-bromo-8-sulfonyl derivatives) or by non-halogenated analogs [1]. Specifically, the C5 sulfonyl chloride group serves as a critical electrophilic anchor for introducing sulfonamide pharmacophores, while the C8 bromine atom is essential for late-stage diversification via transition metal-catalyzed cross-coupling, enabling the construction of highly functionalized quinoline-based drug candidates [2]. Substituting this compound with an alternative quinoline sulfonyl chloride lacking the 8-bromo group would eliminate the capacity for these orthogonal functionalization steps, thereby collapsing the synthetic strategy and requiring a complete redesign of the synthetic route [3].

8-Bromoquinoline-5-sulfonyl chloride vs. Analogues


C5 Regioselectivity vs. 8-Quinolinesulfonyl Chloride

In copper-catalyzed C-H sulfonylation of aminoquinolines, the use of arylsulfonyl chlorides, including quinoline-derived sulfonyl chlorides, results in exclusive reaction at the C5 position of the quinoline ring [1]. This site-selectivity is a critical differentiator for 8-bromoquinoline-5-sulfonyl chloride, as the sulfonyl chloride is pre-installed at this reactive C5 position. In contrast, 8-quinolinesulfonyl chloride (CAS 102878-84-2) positions the sulfonyl chloride at the C8 site, leading to a completely different regiochemical outcome in sulfonylation reactions and precluding the specific C5 functionalization pattern required for certain pharmacophores [2].

C-H functionalization Regioselective synthesis Copper catalysis

Orthogonal Reactivity vs. 8-Bromoquinoline

8-Bromoquinoline-5-sulfonyl chloride possesses two orthogonal reactive centers: an electrophilic sulfonyl chloride group at C5 and a halogen atom (Br) at C8 capable of undergoing transition metal-catalyzed cross-coupling [1]. This dual functionality is absent in the simpler building block 8-bromoquinoline (CAS 16567-18-3), which provides only the C8 bromine handle for coupling reactions but lacks the sulfonyl chloride electrophile for sulfonamide formation . The presence of both functionalities in a single molecule enables a convergent synthetic strategy, where the sulfonyl chloride can be used to install a sulfonamide pharmacophore early in the synthesis, followed by diversification of the C8 position via palladium-catalyzed coupling to introduce aryl, heteroaryl, or alkenyl groups [2].

Cross-coupling Suzuki-Miyaura Modular synthesis

Regioisomer Effects on HCV Inhibitor Synthesis

Patented processes for preparing acyclic HCV protease inhibitors specifically utilize halogenated or sulfonated bromoquinoline compounds in SNAr-type coupling reactions with peptidic hydroxyproline moieties [1]. While the patent broadly claims 'halogenated or sulfonated bromoquinoline compounds,' the precise regiochemistry of the bromine and sulfonyl/sulfonate groups is a critical determinant of coupling efficiency and the resulting inhibitor's potency. 8-Bromoquinoline-5-sulfonyl chloride (C8-Br, C5-SO2Cl) presents a specific regiochemical arrangement that may be advantageous for certain macrocyclic HCV protease inhibitor scaffolds compared to its regioisomer, 5-bromoquinoline-8-sulfonyl chloride (CAS 17133-25-4; C5-Br, C8-SO2Cl) . The difference in substitution pattern (C5 vs. C8 sulfonyl chloride) is known to dramatically influence the geometry and electronic properties of the resulting sulfonamide linkage, thereby impacting target binding affinity [2].

HCV protease inhibitors SNAr coupling Antiviral agents

LogP and Density vs. Non-Halogenated Analog

The presence of the bromine atom at the 8-position significantly alters the physicochemical properties of 8-bromoquinoline-5-sulfonyl chloride compared to its non-halogenated counterpart, quinoline-5-sulfonyl chloride (CAS 102878-84-2) [1]. Specifically, the predicted LogP (a measure of lipophilicity) is increased by approximately 4.0 units for 8-bromoquinoline-5-sulfonyl chloride (LogP ~4.0) relative to the unsubstituted quinoline-5-sulfonyl chloride (LogP ~0.0) . Additionally, the predicted density is substantially higher for the brominated derivative (1.807 g/cm³) compared to the non-brominated analog (~1.4 g/cm³) . These property differences directly influence compound solubility, membrane permeability, and metabolic stability in a biological context, making the brominated derivative a preferred choice when increased lipophilicity is desired for target engagement or blood-brain barrier penetration.

Lipophilicity ADME prediction Property-based design

Key Applications of 8-Bromoquinoline-5-sulfonyl chloride


HCV Protease Inhibitor Synthesis

8-Bromoquinoline-5-sulfonyl chloride is a key intermediate in the convergent synthesis of acyclic HCV protease inhibitors, as disclosed in U.S. Patent Application 20050267151 [1]. The compound's C5 sulfonyl chloride group undergoes SNAr-type coupling with peptidic hydroxyproline moieties to install a critical sulfonamide or sulfonate linkage within the macrocyclic inhibitor scaffold. The C8 bromine atom is retained for subsequent diversification steps, enabling the fine-tuning of inhibitor potency and pharmacokinetic properties. This application is highly specific to the 8-bromo-5-sulfonyl regioisomer, as the geometry of the resulting sulfonamide is crucial for binding to the HCV NS3/4A protease active site [1].

Orthogonal PARP-1 Inhibitor Synthesis

The orthogonal reactivity of 8-bromoquinoline-5-sulfonyl chloride makes it an ideal building block for the modular synthesis of quinoline-based PARP-1 inhibitors [2]. The C5 sulfonyl chloride can be reacted with various amines to generate a library of 5-sulfonamidoquinolines, while the C8 bromine atom can be subsequently functionalized via Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. This strategy was employed in the development of quinoline-8-carboxamide PARP-1 inhibitors, where 2-substituted derivatives were accessed via Pd-catalyzed couplings to 2,8-dibromoquinoline intermediates [2]. 8-Bromoquinoline-5-sulfonyl chloride provides a complementary regioisomeric entry point for exploring SAR around the 5-position of the quinoline core in this therapeutically important target class [2].

Antifungal 8-Hydroxyquinoline-5-sulfonamide Derivatives

While direct literature on 8-bromoquinoline-5-sulfonyl chloride in antifungal applications is limited, its close structural analog, 8-hydroxyquinoline-5-sulfonyl chloride, has been extensively used to generate sulfonamide derivatives with potent activity against Cryptococcus neoformans and C. gattii [3]. In these studies, the C5 sulfonyl chloride group was reacted with various amines to yield a series of 5-sulfonamido-8-hydroxyquinolines. Compound 3a from this series demonstrated over 2-fold better activity than fluconazole against C. neoformans in broth microdilution assays [3]. The 8-bromo derivative serves as a versatile surrogate, where the bromine atom can be retained for halogen bonding interactions with the fungal target or converted to an 8-hydroxy group via nucleophilic aromatic substitution or metal-catalyzed hydroxylation, providing access to the same bioactive chemotype [3].

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